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Abstract
Diethyl iodomethylphosphonate is a pivotal organophosphorus compound with significant

applications in organic synthesis, particularly in the construction of carbon-phosphorus and

carbon-carbon bonds. Its utility as a precursor in the synthesis of various biologically active

molecules, including antiviral and anticancer agents, makes it a compound of high interest to

the pharmaceutical and biotechnology industries. This technical guide provides an in-depth

overview of the structure, properties, synthesis, and reactivity of diethyl
iodomethylphosphonate. Detailed experimental protocols for its synthesis and its application

in the Horner-Wadsworth-Emmons reaction are presented. Furthermore, this guide explores its

role in the development of novel therapeutics, illustrated through a representative synthetic

pathway for an acyclic nucleoside phosphonate antiviral agent and a hypothetical signaling

pathway that such a molecule could modulate.

Introduction
Organophosphorus compounds, particularly phosphonates, represent a versatile class of

molecules with broad applications in medicinal chemistry. Their ability to act as stable mimics of

phosphate esters, combined with their unique chemical reactivity, has led to the development of
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numerous therapeutic agents. Diethyl iodomethylphosphonate [(C₂H₅O)₂P(O)CH₂I] is a key

building block in this field, serving as a valuable reagent for the introduction of the

phosphonomethyl group into various molecular scaffolds. This guide aims to provide a

comprehensive technical resource for researchers and professionals engaged in drug

discovery and development, covering the fundamental aspects and practical applications of

diethyl iodomethylphosphonate.

Physicochemical Properties and Spectroscopic
Data
Diethyl iodomethylphosphonate is a colorless to light yellow liquid that is sensitive to light.[1]

It is crucial to store it under an inert atmosphere at 2-8°C.[2]

Table 1: Physicochemical Properties of Diethyl Iodomethylphosphonate

Property Value Reference(s)

CAS Number 10419-77-9 [1][3]

Molecular Formula C₅H₁₂IO₃P [1][3]

Molecular Weight 278.03 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 112-114 °C (1 mmHg) [1]

Density 1.6606 g/cm³ (19 °C) [1]

Refractive Index 1.497-1.499 [1]

InChI Key
PNFHTBDRPOJJTQ-

UHFFFAOYSA-N
[3]

Table 2: Spectroscopic Data for Diethyl Iodomethylphosphonate
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Spectroscopy Data Reference(s)

Infrared (IR) Available [3]

Mass Spectrometry (MS) Available [3]

¹H NMR (Predicted)

Due to the lack of a publicly

available experimental

spectrum, predicted chemical

shifts are provided as a guide.

The methylene protons

adjacent to the iodine are

expected to appear as a

doublet around 3.2-3.5 ppm

due to coupling with

phosphorus. The ethoxy

methylene protons would likely

resonate as a quartet around

4.1-4.3 ppm, coupled to both

the adjacent methyl protons

and the phosphorus atom. The

ethoxy methyl protons would

appear as a triplet around 1.3-

1.5 ppm.

N/A

¹³C NMR (Predicted)

The carbon of the CH₂I group

is expected to be significantly

downfield due to the

electronegativity of iodine and

the phosphonate group. The

carbons of the ethoxy groups

would appear in the typical

regions for O-CH₂ and CH₃

groups in esters.

N/A

Synthesis of Diethyl Iodomethylphosphonate
The most common and efficient method for the synthesis of diethyl iodomethylphosphonate
is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl
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phosphite, such as triethyl phosphite, on an alkyl halide, in this case, diiodomethane.

Reaction Mechanism
The reaction proceeds via a two-step mechanism:

Sɴ2 Attack: The phosphorus atom of triethyl phosphite acts as a nucleophile and attacks one

of the carbon atoms of diiodomethane, displacing an iodide ion to form a phosphonium salt

intermediate.

Dealkylation: The displaced iodide ion then acts as a nucleophile and attacks one of the ethyl

groups of the phosphonium intermediate, leading to the formation of the final product,

diethyl iodomethylphosphonate, and a molecule of ethyl iodide as a byproduct.

Reactants

Intermediate

Products
Triethyl Phosphite

(EtO)₃P

Triethoxy(iodomethyl)phosphonium iodide
[(EtO)₃P⁺-CH₂I] I⁻

Sɴ2 Attack

Diiodomethane
CH₂I₂

Diethyl Iodomethylphosphonate
(EtO)₂P(O)CH₂IDealkylation

Ethyl Iodide
EtI

Click to download full resolution via product page

Michaelis-Arbuzov reaction for diethyl iodomethylphosphonate synthesis.

Experimental Protocol: Synthesis of Diethyl
Iodomethylphosphonate
Materials:

Triethyl phosphite

Diiodomethane
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Round-bottom flask

Reflux condenser

Heating mantle

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a reflux condenser, add an excess of diiodomethane.

Slowly add triethyl phosphite to the flask with stirring. The reaction is exothermic and may

require initial cooling.

After the addition is complete, heat the reaction mixture to reflux for several hours. The

progress of the reaction can be monitored by observing the formation of ethyl iodide.

After the reaction is complete, allow the mixture to cool to room temperature.

The excess diiodomethane and the ethyl iodide byproduct can be removed by distillation

under reduced pressure.

The remaining crude product, diethyl iodomethylphosphonate, can be further purified by

vacuum distillation.

Note: This is a general procedure. Reaction conditions such as temperature and time may

need to be optimized for specific scales and equipment.

Applications in Drug Development
Diethyl iodomethylphosphonate is a valuable reagent in the synthesis of various classes of

compounds with potential therapeutic applications, particularly antiviral and anticancer agents.

Synthesis of Acyclic Nucleoside Phosphonates (ANPs) -
Antiviral Agents
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Acyclic nucleoside phosphonates are a class of antiviral drugs that are structurally similar to

natural nucleosides but contain a stable phosphonate group instead of a phosphate group. This

modification makes them resistant to enzymatic cleavage and allows them to bypass the initial

phosphorylation step required for the activation of many nucleoside analog drugs.

Diethyl iodomethylphosphonate can be used to introduce the phosphonomethyl group into a

nucleobase mimic. A representative example is the synthesis of a precursor to an acyclic

nucleoside phosphonate.

Nucleobase
(e.g., Guanine derivative)

N-Alkylated Nucleobase
(Precursor to ANP)

Diethyl Iodomethylphosphonate
Alkylation

Base
(e.g., K₂CO₃)

Solvent
(e.g., DMF)

Acyclic Nucleoside
Phosphonate (ANP)

Deprotection/
Hydrolysis

Click to download full resolution via product page

Synthetic route to acyclic nucleoside phosphonates.

Horner-Wadsworth-Emmons (HWE) Reaction for Alkene
Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of

alkenes from aldehydes or ketones. In this reaction, a phosphonate carbanion, generated by
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treating a phosphonate with a strong base, reacts with a carbonyl compound to form an alkene.

Diethyl iodomethylphosphonate can be converted to other phosphonates that are then used

in HWE reactions. For instance, it can be used to prepare phosphonates that lead to the

formation of vinyl nucleosides, which have applications in RNA metabolic labeling.

Start

Deprotonation of Phosphonate
with a strong base (e.g., NaH)

Reaction with Aldehyde/Ketone
to form a β-hydroxyphosphonate intermediate

Elimination of the phosphate ester
to form the alkene

End: Alkene Product

Click to download full resolution via product page

Horner-Wadsworth-Emmons reaction workflow.

This protocol describes a general procedure for the HWE reaction using a phosphonate that

could be synthesized from diethyl iodomethylphosphonate.

Materials:

Phosphonate ester

Anhydrous tetrahydrofuran (THF)
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Sodium hydride (NaH)

Aldehyde or ketone

Quenching solution (e.g., saturated ammonium chloride)

Extraction solvent (e.g., ethyl acetate)

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of the phosphonate ester (1.0 equivalent) in anhydrous THF to the

NaH suspension.

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas

ceases (typically 30-60 minutes).

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

Allow the reaction mixture to warm to room temperature and stir for several hours, or until

the reaction is complete as monitored by thin-layer chromatography (TLC).

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride

solution.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.

Table 3: Representative Reagents and Conditions for HWE Reaction

Component Example Purpose

Phosphonate
Diethyl

(cyanomethyl)phosphonate

Source of the nucleophilic

carbanion

Base Sodium hydride (NaH)
Deprotonation of the

phosphonate

Solvent
Tetrahydrofuran (THF),

anhydrous
Reaction medium

Carbonyl Compound Benzaldehyde Electrophile for the olefination

Quenching Agent Saturated NH₄Cl solution Neutralize the strong base

Potential Biological Signaling Pathway Modulation
While diethyl iodomethylphosphonate itself is not a biologically active molecule in terms of

directly modulating signaling pathways, the compounds synthesized using it can have

significant biological effects. For example, acyclic nucleoside phosphonates, synthesized using

phosphonate building blocks, are known to inhibit viral DNA polymerases or reverse

transcriptases.

The mechanism of action for many ANPs involves intracellular phosphorylation to the active

diphosphate metabolite. This active form then competes with the natural deoxynucleoside

triphosphate for incorporation into the growing viral DNA chain. Once incorporated, it acts as a

chain terminator, thus halting viral replication.
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Infected Host Cell

ANP Prodrug
(e.g., Adefovir Dipivoxil)

Acyclic Nucleoside
Phosphonate (ANP)

Cellular Esterases

ANP-diphosphate
(Active Metabolite)

Cellular Kinases

Inhibition

Viral DNA Polymerase/
Reverse Transcriptase

Viral DNA Replication

Click to download full resolution via product page

Hypothetical signaling pathway modulation by an ANP.

Conclusion
Diethyl iodomethylphosphonate is a versatile and valuable reagent in organic synthesis with

significant potential for the development of novel therapeutic agents. Its role in the synthesis of
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phosphonate-containing molecules, particularly acyclic nucleoside phosphonates and

compounds derived from the Horner-Wadsworth-Emmons reaction, underscores its importance

in drug discovery. This technical guide has provided a comprehensive overview of its

properties, synthesis, and applications, along with detailed experimental protocols and a

conceptual framework for its role in modulating biological pathways through its synthetic

products. For researchers and professionals in the field, a thorough understanding of the

chemistry and utility of diethyl iodomethylphosphonate is essential for the continued

advancement of medicinal chemistry and the development of new and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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